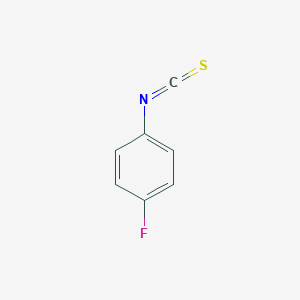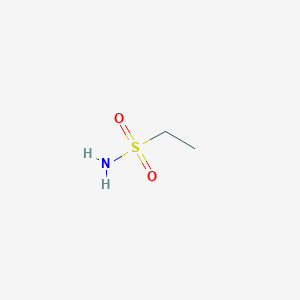
Lithium p-toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium p-toluenesulphonate, also known as lithium p-toluenesulfonate, is an organosulfur compound with the molecular formula C₇H₇LiO₃S. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water. This compound is widely used in various scientific research applications due to its unique properties and enzyme-inhibiting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium p-toluenesulphonate can be synthesized through the reaction of p-toluenesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:
p-Toluenesulfonic acid+Lithium hydroxide→Lithium p-toluenesulphonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Lithium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluenesulfonic acid.
Reduction: p-Toluenesulfinic acid.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
Scientific Research Applications
Lithium p-toluenesulphonate has extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorescent compounds and innovative organosulfur compounds.
Biology: It serves as an enzyme inhibitor, playing a crucial role in the study of enzyme kinetics and the determination of enzyme activity.
Medicine: Its enzyme-inhibiting properties make it valuable in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of lithium p-toluenesulphonate involves its interaction with enzymes, where it binds to the enzyme’s active site and inhibits its catalytic activity. This “turning off” of the enzyme allows scientists to explore the effects of inhibition and gain valuable insights into enzymatic reactions. The molecular targets and pathways involved include the inhibition of specific enzymes that play a role in various biochemical processes .
Comparison with Similar Compounds
- Sodium p-toluenesulphonate
- Potassium p-toluenesulphonate
- Lithium trifluoromethanesulphonate
- Sodium methanesulphonate
Comparison: Lithium p-toluenesulphonate is unique due to its specific enzyme-inhibiting capabilities and solubility properties. Compared to sodium and potassium p-toluenesulphonate, this compound exhibits better solubility in organic solvents and is more effective as an enzyme inhibitor. Lithium trifluoromethanesulphonate and sodium methanesulphonate, while similar in some chemical properties, do not share the same level of enzyme-inhibiting activity .
Properties
CAS No. |
1470-83-3 |
|---|---|
Molecular Formula |
C7H8LiO3S |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
lithium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
SLGKFAQSCDYULE-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
[Li].CC1=CC=C(C=C1)S(=O)(=O)O |
| 1470-83-3 | |
Related CAS |
104-15-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)


![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)









